molecular formula C12H17N3O3S B12441971 4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide

4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide

Cat. No.: B12441971
M. Wt: 283.35 g/mol
InChI Key: ZLJUWEIIDZOEOI-UHFFFAOYSA-N
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Description

4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes an isopropyl group, a methanehydrazonoyl group, and a methanesulfonylbenzamide group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of a benzene derivative using isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution.

    Sulfonylation: Finally, the methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-3-methylphenol
  • 4-Isopropyl-3-methylphenoxyacetic acid
  • 4-Isopropyl-3,5-dimethoxybenzoic acid

Uniqueness

4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity and versatility in synthetic applications .

Properties

Molecular Formula

C12H17N3O3S

Molecular Weight

283.35 g/mol

IUPAC Name

N-methanehydrazonoyl-3-methylsulfonyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C12H17N3O3S/c1-8(2)10-5-4-9(12(16)14-7-15-13)6-11(10)19(3,17)18/h4-8H,13H2,1-3H3,(H,14,15,16)

InChI Key

ZLJUWEIIDZOEOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)NC=NN)S(=O)(=O)C

Origin of Product

United States

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